molecular formula C5H13ClMgN+ B12336099 Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-

Cat. No.: B12336099
M. Wt: 146.92 g/mol
InChI Key: NGPAITITALWALP-UHFFFAOYSA-N
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Description

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is a chemical compound with the molecular formula C5H12ClMgN. It is also known as 3-dimethylaminopropylmagnesium chloride. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is typically synthesized by reacting magnesium turnings with 3-chloropropylamine in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions usually involve refluxing the mixture to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: Anhydrous THF is typically used as the solvent.

    Conditions: Reactions are usually carried out under an inert atmosphere to prevent oxidation.

Major Products

    Alcohols: The primary products formed from reactions with carbonyl compounds are alcohols.

    Amines: Substitution reactions can lead to the formation of amines.

Scientific Research Applications

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of nitrogen-containing compounds.

Properties

Molecular Formula

C5H13ClMgN+

Molecular Weight

146.92 g/mol

IUPAC Name

magnesium;dimethyl(propyl)azanium;chloride

InChI

InChI=1S/C5H12N.ClH.Mg/c1-4-5-6(2)3;;/h1,4-5H2,2-3H3;1H;/q-1;;+2

InChI Key

NGPAITITALWALP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

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